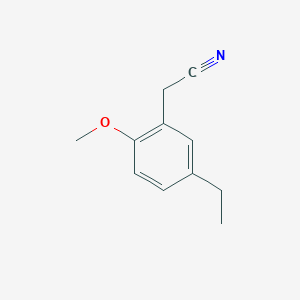

2-(5-Ethyl-2-methoxyphenyl)acetonitrile

Description

The exact mass of the compound (5-Ethyl-2-methoxyphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethyl-2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-9-4-5-11(13-2)10(8-9)6-7-12/h4-5,8H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXOLBXCHBRXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286071 | |

| Record name | (5-ethyl-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-52-5 | |

| Record name | NSC43697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-ethyl-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-Ethyl-2-methoxyphenyl)acetonitrile chemical structure and properties

An In-Depth Technical Guide to 2-(5-Ethyl-2-methoxyphenyl)acetonitrile: Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic nitrile of significant interest as a versatile building block in synthetic organic chemistry and drug discovery. While specific experimental data for this molecule is not extensively published, this document, prepared from the perspective of a Senior Application Scientist, extrapolates its structural, physicochemical, and spectroscopic properties based on well-characterized analogs such as 2-methoxyphenylacetonitrile and general principles of physical organic chemistry. We present its chemical identity, predicted analytical profile, plausible synthetic pathways with detailed protocols, and discuss its potential reactivity and applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Structural Elucidation

This compound belongs to the class of phenylacetonitriles, which are characterized by a cyanomethyl group (–CH₂CN) attached to a phenyl ring. The unique substitution pattern on the aromatic ring—an ethyl group at position 5 and a methoxy group at position 2—imparts specific electronic and steric properties that influence its reactivity and potential applications.

1.1. Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₃NO

-

Molecular Weight: 175.23 g/mol

-

CAS Number: A specific CAS number for this exact structure is not readily found in major databases, suggesting it is a novel or less-common research chemical. For reference, the related compound (2-methoxyphenyl)acetonitrile has CAS number 7035-03-2.[1][2][3][4]

1.2. Structural Analysis

The molecule's structure is defined by several key features:

-

Aromatic Core: A benzene ring disubstituted at the 1, 2, and 5 positions.

-

Acetonitrile Moiety: A –CH₂CN group, which is a powerful functional group for synthetic transformations. The methylene bridge protons are acidic, and the nitrile can undergo hydrolysis or reduction.

-

Methoxy Group (–OCH₃): An electron-donating group at the ortho position relative to the acetonitrile substituent. This group influences the electronic environment of the aromatic ring and can participate in ortho-lithiation reactions.

-

Ethyl Group (–C₂H₅): An electron-donating alkyl group at the para position relative to the methoxy group, further modulating the ring's electronic properties.

1.3. Chemical Structure Visualization

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The properties outlined below are predicted based on data from analogous compounds and established structure-property relationships.

2.1. Physical Properties

This data is extrapolated from known values for similar phenylacetonitrile derivatives. For instance, 2-methoxyphenylacetonitrile has a boiling point of 143 °C at 15 mmHg.[2] The addition of an ethyl group would be expected to increase the molecular weight and boiling point.

| Property | Predicted Value | Rationale / Comparative Data |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Phenylacetonitrile derivatives are typically liquids or low-melting solids at room temperature.[5] |

| Boiling Point | > 165 °C @ 27 hPa | Higher than 2-(methoxyphenyl)acetonitrile due to increased molecular weight. (Boiling point of the parent is 164-165 °C at 27 hPa).[6] |

| Density | ~1.04 - 1.06 g/cm³ @ 25 °C | Similar to the density of 2-methoxyphenylacetonitrile (1.054 g/cm³).[6] |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane); low water solubility. | Typical for moderately polar organic compounds.[7] |

| logP (Octanol/Water) | ~2.0 - 2.5 | Higher than 2-methoxyphenylacetonitrile (logP = 1.76) due to the hydrophobic ethyl group.[8] |

2.2. Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation. The following predictions are based on standard chemical shift tables and data from related structures.[9][10][11][12]

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~7.1-7.3 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to complex splitting. We expect a doublet for the proton ortho to the ethyl group, a singlet-like signal for the proton between the ethyl and acetonitrile groups, and a doublet for the proton ortho to the methoxy group.

-

δ ~3.85 ppm (s, 3H): Methoxy (–OCH₃) protons.

-

δ ~3.70 ppm (s, 2H): Methylene (–CH₂CN) protons.

-

δ ~2.65 ppm (q, J ≈ 7.6 Hz, 2H): Ethyl methylene (–CH₂CH₃) protons.

-

δ ~1.25 ppm (t, J ≈ 7.6 Hz, 3H): Ethyl methyl (–CH₂CH₃) protons.

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ ~158 ppm: Aromatic carbon attached to the –OCH₃ group.

-

δ ~140 ppm: Aromatic carbon attached to the ethyl group.

-

δ ~125-130 ppm: Other aromatic carbons.

-

δ ~118 ppm: Nitrile (–C≡N) carbon.

-

δ ~115 ppm: Aromatic carbon attached to the –CH₂CN group.

-

δ ~56 ppm: Methoxy (–OCH₃) carbon.

-

δ ~28 ppm: Ethyl methylene (–CH₂CH₃) carbon.

-

δ ~21 ppm: Methylene (–CH₂CN) carbon.

-

δ ~16 ppm: Ethyl methyl (–CH₂CH₃) carbon.

-

-

Infrared (IR) Spectroscopy:

-

~2250 cm⁻¹ (strong, sharp): C≡N (nitrile) stretch. This is a highly characteristic absorption for nitriles.[13]

-

~2850-3000 cm⁻¹ (medium): Aliphatic and aromatic C–H stretches.

-

~1600, 1500 cm⁻¹ (medium): Aromatic C=C ring stretches.

-

~1250 cm⁻¹ (strong): Asymmetric C–O–C (aryl ether) stretch from the methoxy group.[14]

-

-

Mass Spectrometry (EI):

-

m/z 175 (M⁺): Molecular ion peak.

-

m/z 160: [M-CH₃]⁺, loss of a methyl radical.

-

m/z 146: [M-C₂H₅]⁺, loss of an ethyl radical (Benzylic cleavage).

-

m/z 134: [M-CH₂CN]⁺, loss of the cyanomethyl radical.

-

Synthesis and Reactivity

Phenylacetonitriles are valuable synthetic intermediates due to the reactivity of both the nitrile and the active methylene group.[15]

3.1. Proposed Synthetic Pathway

A logical and efficient synthesis starts from a commercially available substituted phenol or benzaldehyde and proceeds via the formation of a benzyl halide, followed by cyanation.

Caption: Proposed synthetic workflow for this compound.

3.2. Experimental Protocol: Cyanation of 5-Ethyl-2-methoxybenzyl chloride

This protocol is a representative procedure based on established methods for converting benzyl halides to phenylacetonitriles.[13][16]

CAUTION: This reaction involves sodium cyanide, which is highly toxic. It should be performed only in a well-ventilated chemical fume hood by trained personnel. All glassware should be decontaminated with bleach solution after use.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 equivalents) and dry acetone (100 mL).

-

Reaction Initiation: Begin vigorous stirring to create a fine suspension of the sodium cyanide.

-

Substrate Addition: Dissolve 5-Ethyl-2-methoxybenzyl chloride (1.0 equivalent) in 20 mL of dry acetone and add it dropwise to the stirred suspension over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 16-20 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

-

Purification:

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

-

3.3. Chemical Reactivity

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to form 2-(5-ethyl-2-methoxyphenyl)acetic acid under acidic or basic conditions. Alternatively, it can be reduced to 2-(5-ethyl-2-methoxyphenyl)ethanamine using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

α-Alkylation: The methylene protons are acidic and can be removed by a strong base (e.g., NaH, LDA) to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.[17]

-

Aromatic Ring Substitution: The aromatic ring can undergo further electrophilic aromatic substitution. The existing ortho-methoxy and para-ethyl groups are activating and ortho-, para-directing, which will direct new substituents to the remaining open positions on the ring.

Applications in Research and Drug Development

Substituted phenylacetonitriles are critical intermediates in the synthesis of a wide range of pharmaceuticals.[18] Their utility stems from the versatility of the nitrile group, which serves as a precursor to amines, carboxylic acids, and other functional groups.

-

Scaffold for Bioactive Molecules: The 2-phenylacetonitrile core is present in numerous biologically active compounds. By modifying the substitution pattern on the phenyl ring, chemists can fine-tune the pharmacological properties of the resulting molecules.

-

Precursor to Pharmaceuticals: Analogous compounds like 4-methoxyphenylacetonitrile are key starting materials for the synthesis of drugs such as the antidepressant Venlafaxine.[18] This highlights the industrial relevance of this class of compounds.

-

Potential as Novel Chemical Probes: The specific substitution pattern of this compound makes it a unique building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting various therapeutic areas, including CNS disorders, inflammation, and oncology.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the safety profile can be inferred from related compounds.

-

Hazards: Phenylacetonitrile derivatives are generally classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[7][19] They can cause skin and serious eye irritation.[7][19]

-

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Avoid breathing vapors or dust.

-

In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[7]

-

-

Stability and Storage: The compound is expected to be stable under normal conditions.[19] Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[19]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic applications. This guide has provided a detailed, albeit predictive, analysis of its chemical structure, properties, and reactivity based on established chemical principles and data from analogous structures. The proposed synthetic routes and discussion of its chemical versatility underscore its value as a building block for creating complex molecules, particularly in the realm of pharmaceutical research and development. As with any novel chemical, appropriate safety measures and thorough analytical characterization are paramount for its successful and safe application.

References

- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.

- NOAA. ACETONITRILE | CAMEO Chemicals.

- Fiveable. (2025, September 15). Phenylacetonitrile Definition - Organic Chemistry Key Term.

- Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET.

- Unknown Source. (2025, December 21). SAFETY DATA SHEET.

- National Institutes of Health (NIH). * (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem*.

- ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.

- Wikipedia. Benzyl cyanide.

- Unknown Source. (2025, December 21). SAFETY DATA SHEET.

- Journal of the American Chemical Society. SUBSTITUTED PHENYLACETONITRILES AND DERIVATIVES.

- ChemScene. 2-(5-Formyl-2-methoxyphenoxy)acetonitrile | 222622-86-8.

- Sigma-Aldrich. 2-Methoxyphenylacetonitrile 98 | 7035-03-2.

- NIST WebBook. (2-Methoxyphenyl)acetonitrile.

- PubChemLite. 2-(5-acetyl-2-methoxyphenyl)acetonitrile (C11H11NO2).

- RSC Publishing. (2000, January 1). Reaction between phthalonitrile and phenylacetonitrile.

- ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak....

- ChemicalBook. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR spectrum.

- University of Calgary. IR Spectroscopy Tutorial: Esters.

- Benchchem. (2025). Comparative Analytical Guide: 2-(2-Amino-4-methoxyphenyl)acetonitrile and Its Isomers.

- Cheméo. Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2).

- CymitQuimica. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Methoxyphenylacetonitrile | 7035-03-2.

- MilliporeSigma. 2-(5-acetylthiophen-2-yl)acetonitrile | 107701-61-1.

- Santa Cruz Biotechnology. (2-methoxy-5-methylphenyl)acetonitrile | CAS 7048-42-2.

- Benchchem. Application Notes and Protocols for 2-(2-Amino-4-methoxyphenyl)acetonitrile Analogs in Medicinal Chemistry.

- Wikipedia. Acetonitrile.

- Thieme Chemistry. One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information.

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the....

- NIST WebBook. (2-Methoxyphenyl)acetonitrile - Mass spectrum (electron ionization).

- Organic Syntheses. p-METHOXYPHENYLACETONITRILE.

- Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

- ChemicalBook. 2-Methoxyphenylacetonitrile synthesis.

- ResearchGate. Figure 1. Stationary IR spectra of several acetonitrile isotopologues....

- MilliporeSigma. 2,5-Dimethoxyphenylacetonitrile | 18086-24-3.

Sources

- 1. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-甲氧基苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 4. 2-Methoxyphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. carlroth.com [carlroth.com]

- 12. chem.washington.edu [chem.washington.edu]

- 13. fiveable.me [fiveable.me]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. fishersci.com [fishersci.com]

5-Ethyl-2-methoxybenzyl cyanide: Technical Synthesis and Application Guide

The following technical guide details the properties, synthesis, and applications of 5-Ethyl-2-methoxybenzyl cyanide , a specialized intermediate in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

5-Ethyl-2-methoxybenzyl cyanide (IUPAC: 2-(5-ethyl-2-methoxyphenyl)acetonitrile) is a strategic building block in the synthesis of substituted benzamide antipsychotics and dopamine antagonists. Structurally, it serves as a homologated precursor to 5-ethyl-2-methoxyphenylacetic acid and 2-(5-ethyl-2-methoxyphenyl)ethylamine , moieties found in the pharmacophores of various D2/D3 receptor modulators.

While often overshadowed by its sulfonyl analogs (e.g., Amisulpride intermediates), this ethyl-substituted nitrile is critical for developing lipophilic analogs of benzamide drugs where the sulfonyl group is replaced by an alkyl chain to alter blood-brain barrier (BBB) permeability.

Chemical Identity Table[1]

| Property | Detail |

| Chemical Name | This compound |

| Common Synonyms | 5-Ethyl-2-methoxybenzyl cyanide; (5-Ethyl-2-methoxyphenyl)acetonitrile |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| CAS Number | Not widely listed (Derivative of CAS 85944-02-1) |

| Related CAS | 85944-02-1 (Aldehyde precursor); 266873-89-0 (Acid precursor) |

| SMILES | CCc1cc(CC#N)c(OC)cc1 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Part 2: Synthetic Pathways and Protocols[8]

As a non-commodity chemical, 5-Ethyl-2-methoxybenzyl cyanide is typically synthesized de novo from commercially available precursors. The most robust route proceeds via the chloromethylation of the corresponding aldehyde or alcohol.

Core Synthesis Workflow (DOT Visualization)

Figure 1: Step-wise synthetic route from 4-ethylphenol to the target nitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Ethyl-2-methoxybenzaldehyde (Precursor)

Note: This compound (CAS 85944-02-1) may be purchased, but synthesis is described for completeness.

-

Reagents: 5-Ethyl-2-hydroxybenzaldehyde (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (1.5 eq), Acetone.

-

Procedure: Dissolve the salicylaldehyde derivative in acetone. Add

and MeI. Reflux for 4–6 hours. -

Workup: Filter inorganic salts, concentrate filtrate, and partition between water/EtOAc.

-

Validation: Monitor disappearance of phenolic OH stretch in IR (

).

Step 2: Reduction to 5-Ethyl-2-methoxybenzyl Alcohol

-

Reagents: 5-Ethyl-2-methoxybenzaldehyde (1.0 eq), Sodium Borohydride (

, 0.5 eq), Methanol. -

Procedure: Cool solution of aldehyde in MeOH to 0°C. Add

portion-wise. Stir at RT for 1 hour. -

Quench: Add saturated

solution. Extract with DCM. -

Yield: Typically >90% quantitative conversion.

Step 3: Chlorination to 5-Ethyl-2-methoxybenzyl Chloride

Critical Safety Note:

-

Reagents: Benzyl alcohol derivative (Step 2), Thionyl Chloride (

, 1.2 eq), DCM (anhydrous), catalytic DMF. -

Procedure: Dissolve alcohol in DCM. Add

dropwise at 0°C. Reflux for 2 hours. -

Workup: Evaporate solvent and excess

under reduced pressure. The residue is often used directly to avoid hydrolysis.

Step 4: Cyanation to 5-Ethyl-2-methoxybenzyl Cyanide

-

Reagents: Benzyl chloride derivative (Step 3), Sodium Cyanide (NaCN, 1.2 eq), DMSO (dry).

-

Procedure:

-

Caution: NaCN is highly toxic. Ensure cyanide waste protocols are in place.

-

Dissolve NaCN in DMSO at 40°C.

-

Add the benzyl chloride solution dropwise (exothermic).

-

Stir at 60°C for 3–4 hours.

-

-

Workup: Pour into ice water. Extract with Ethyl Acetate (

). Wash organic layer with brine and water (to remove DMSO). -

Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

-

Characterization:

-

IR: Sharp peak at ~

(C≡N). -

1H NMR (CDCl3):

3.70 (s, 2H,

-

Part 3: Applications in Drug Development

This nitrile is a versatile "masked" carboxylic acid and amine. Its primary utility lies in the synthesis of Benzamide Antipsychotics (e.g., analogs of Sulpiride, Tiapride, and Eticlopride).

Synthesis of Homologated Acids (NSAID Potential)

Hydrolysis of the nitrile yields 5-ethyl-2-methoxyphenylacetic acid .

-

Mechanism: Acidic hydrolysis (

) converts the -

Utility: Phenylacetic acid derivatives are common scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and auxin-like plant growth regulators.

Synthesis of Phenethylamines (CNS Activity)

Reduction of the nitrile yields 2-(5-ethyl-2-methoxyphenyl)ethylamine .

-

Reagents:

or -

Utility: This amine is a direct analog of the neurotransmitter dopamine (specifically, O-methylated derivatives). It serves as a key intermediate for synthesizing:

-

Tamsulosin analogs: Alpha-blockers.

-

Isoquinoline alkaloids: Via Pictet-Spengler cyclization.

-

Relationship to Eticlopride

While Eticlopride contains a chlorine atom at the 3-position, 5-Ethyl-2-methoxybenzyl cyanide provides the scaffold for Des-chloro Eticlopride . Structure-Activity Relationship (SAR) studies often use this des-chloro analog to determine the role of the halogen in receptor binding affinity.

Downstream Application Map (DOT Visualization)

Figure 2: Downstream synthetic utility of the nitrile intermediate.[1]

Part 4: Safety & Handling

-

Hazard Classification:

-

Acute Toxicity (Oral/Dermal): Category 3 (due to nitrile/cyanide moiety).

-

Skin Irritation: Category 2.

-

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid contact with acids (risk of HCN evolution).

-

Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ethyl group or hydrolysis of the nitrile.

-

-

Waste Disposal: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal, strictly following local EHS regulations.

References

-

ChemicalBook. (2025). 5-Ethyl-2-methoxybenzaldehyde (CAS 85944-02-1) Product Entry. Retrieved from

-

BLD Pharm. (2025).[2] 5-Ethyl-2-methoxybenzoic acid (CAS 266873-89-0).[3][2][4][5] Retrieved from [3]

-

BenchChem. (2025). Methyl 5-ethyl-2-methoxybenzoate Synthesis and Properties. Retrieved from

-

Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. 72216-29-6|2-Ethyl-6-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. 577-64-0|5,5'-Methylenebis(2-hydroxy-3-methoxybenzoic acid)|BLD Pharm [bldpharm.com]

- 4. 579-75-9|2-Methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. 28488-46-2|2-Hydroxy-5-pentylbenzoic acid|BLDpharm [bldpharm.com]

A Technical Guide to the Core Chemical and Biological Distinctions Between Synthetic Phenylacetonitriles and Locust-Derived Pheromones

Abstract

In the landscape of bioactive molecules, a fascinating dichotomy exists between synthetically derived compounds and those perfected by nature for specific biological functions. This guide provides an in-depth comparative analysis of 5-ethyl-2-methoxyphenylacetonitrile , a representative synthetic aromatic nitrile, and what we will functionally define as "Locustol derivatives" —a class of semiochemicals integral to the behavior of locusts, primarily focusing on phenylacetonitrile (PAN) and the aggregation pheromone 4-vinylanisole (4VA). This document is structured for researchers, scientists, and drug development professionals, elucidating the fundamental differences in chemical structure, origin, analytical characterization, and biological roles. We will explore the precise, target-oriented nature of synthetic chemistry versus the elegant, evolutionarily optimized function of natural signaling molecules, providing both foundational knowledge and practical, field-proven insights.

Foundational Chemistry: A Tale of Two Scaffolds

The fundamental difference between 5-ethyl-2-methoxyphenylacetonitrile and Locustol derivatives lies in their core molecular architecture and origin. The former is a product of deliberate chemical design, while the latter are metabolites produced by locusts for chemical communication.

The Synthetic Candidate: 5-ethyl-2-methoxyphenylacetonitrile

This molecule is a substituted derivative of phenylacetonitrile (also known as benzyl cyanide). Its structure is characterized by a benzene ring functionalized with three key groups: a cyanomethyl group (-CH₂CN), a methoxy group (-OCH₃), and an ethyl group (-CH₂CH₃). The specific 2-methoxy and 5-ethyl substitution pattern dictates its steric and electronic properties, influencing its reactivity and potential biological interactions. Phenylacetonitrile and its derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals, including analgesics, antiarrhythmics, and antidepressants.[1][2]

The Natural Exemplars: "Locustol Derivatives" (PAN and 4VA)

The term "Locustol" is not a formally recognized chemical name. For the purpose of this guide, we define "Locustol derivatives" as key aromatic semiochemicals identified in locusts. The most relevant examples for comparison are:

-

Phenylacetonitrile (PAN): Interestingly, the core scaffold of our synthetic molecule is also produced naturally by locusts, where it functions as a component of the aggregation pheromone blend and a defense mechanism.[2]

-

4-Vinylanisole (4VA): This is a critical aggregation pheromone released specifically by gregarious migratory locusts, playing a pivotal role in the formation of destructive swarms.[3] It is structurally distinct from PAN, featuring a vinyl group instead of a cyanomethyl group.

The structural comparison highlights a key divergence: while the synthetic molecule is built upon the nitrile scaffold, nature has selected different functionalities to achieve a specific biological signaling outcome in locusts.

Caption: Core structures of the synthetic nitrile and natural locust semiochemicals.

Comparative Physicochemical Properties

The differences in substitution and functional groups lead to distinct physicochemical properties, which are summarized below.

| Property | 5-ethyl-2-methoxyphenylacetonitrile | Phenylacetonitrile (PAN) | 4-Vinylanisole (4VA) |

| Molecular Formula | C₁₁H₁₃NO | C₈H₇N | C₉H₁₀O |

| Molecular Weight | 175.23 g/mol | 117.15 g/mol | 134.17 g/mol |

| Core Functional Group | Nitrile (-C≡N) | Nitrile (-C≡N) | Vinyl (-CH=CH₂), Methoxy (-OCH₃) |

| Polarity | Moderately Polar | Moderately Polar | Less Polar |

| Origin | Synthetic | Natural (also synthetic) | Natural |

Origins: Deliberate Synthesis vs. Natural Biosynthesis

The pathways to creating these molecules are fundamentally different, reflecting their divergent purposes.

Synthesis of 5-ethyl-2-methoxyphenylacetonitrile

As a synthetic compound, this molecule is constructed through multi-step organic synthesis. A plausible and efficient laboratory-scale synthesis would involve the cyanation of a corresponding benzyl halide. The choice of this pathway is dictated by factors such as starting material availability, reaction yield, and scalability.

Experimental Protocol: Illustrative Synthesis

-

Preparation of 2-methoxy-5-ethylbenzyl chloride: The starting material, 2-methoxy-5-ethylbenzaldehyde, is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄). The resulting alcohol is then converted to the benzyl chloride using thionyl chloride (SOCl₂).

-

Cyanation Reaction: The 2-methoxy-5-ethylbenzyl chloride is reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[4]

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the final 5-ethyl-2-methoxyphenylacetonitrile.

Caption: Biosynthetic pathway of the locust aggregation pheromone 4-vinylanisole.

Analytical Characterization: Ensuring Identity and Purity

Whether synthetic or natural, rigorous analytical characterization is essential to confirm the identity, purity, and concentration of these molecules. The primary techniques employed are chromatographic and spectroscopic.

Core Analytical Techniques

Chromatographic methods are the cornerstone for separating and quantifying these compounds from complex matrices. [5]

| Technique | Application for Phenylacetonitriles | Application for Locustol Derivatives | Rationale & Causality |

|---|---|---|---|

| HPLC-UV/DAD | Purity assessment, quantification in reaction mixtures. [6] | Quantification in solvent extracts from locust effluvia or tissues. | Excellent for quantitative analysis of UV-active aromatic compounds. The choice of a C18 reverse-phase column is standard for separating molecules of moderate polarity. [6] |

| GC-MS | Identification of volatile impurities and residual solvents. [6] | Identification and quantification of volatile pheromones in headspace samples. | Ideal for volatile and semi-volatile compounds. Mass spectrometry provides definitive structural identification based on fragmentation patterns. [6] |

| NMR Spectroscopy | Unambiguous structural elucidation of the final product and intermediates. [1] | Structural confirmation of isolated natural products. | ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming atom connectivity and substitution patterns. [1] |

| FTIR Spectroscopy | Confirmation of key functional groups (e.g., -C≡N stretch at ~2250 cm⁻¹). | Identification of functional groups in isolated fractions. | A rapid method to verify the presence of critical functional groups, ensuring the correct compound class has been synthesized or isolated. [6]|

Standard Operating Protocol: HPLC Purity Analysis

This protocol describes a self-validating system for determining the purity of a synthesized phenylacetonitrile derivative.

-

System Preparation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used. The system is equilibrated with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: A stock solution of the analyte (e.g., 1 mg/mL) is prepared in the mobile phase. This solution is then serially diluted to create calibration standards. All solutions are filtered through a 0.45 µm syringe filter. [6]3. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). [6] * Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio is optimized to achieve a retention time of 5-10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm or the compound's λmax.

-

Injection Volume: 10 µL.

-

-

Analysis & Validation: The calibration standards are injected to establish a linear response curve. The sample is then injected, and its purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method's precision and accuracy are validated by analyzing replicate samples and spiked controls.

Caption: A generalized workflow for the analytical characterization of small molecules.

Biological Activity and Mechanistic Insights

The ultimate distinction between these molecules lies in their biological purpose. Synthetic phenylacetonitriles are typically designed as precursors or scaffolds for drugs targeting human physiology, while Locustol derivatives are signaling molecules for insect behavior.

Pharmacological Potential of 5-ethyl-2-methoxyphenylacetonitrile

While specific biological data for 5-ethyl-2-methoxyphenylacetonitrile is not widely published, its core structure is a well-established "privileged scaffold" in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups or be hydrolyzed to a carboxylic acid or amide. Derivatives of phenylacetonitrile have been investigated for a wide range of activities, including as anti-inflammatory agents and enzyme inhibitors. [2][7]The specific ethyl and methoxy substitutions would be designed to optimize binding to a specific biological target, enhance metabolic stability, or improve pharmacokinetic properties.

The Role of Locustol Derivatives in Swarm Behavior

The biological activity of PAN and 4VA in locusts is well-defined and serves as a classic example of chemical ecology.

-

Pheromonal Activity: These molecules act on the olfactory system of locusts. 4VA, in particular, is a potent aggregation pheromone that attracts both sexes and all developmental stages, a key factor in initiating and maintaining gregarious behavior. [3][8]* Mechanism of Action: The perception of these pheromones triggers a neurochemical cascade in the locust brain. This involves an increase in the levels of key neurotransmitters:

-

Serotonin: Initiates the transition from solitary to gregarious behavior.

-

Dopamine: Is crucial for maintaining the gregarious state. [8]* Behavioral Outcome: This neurochemical shift leads to a profound behavioral change, causing solitary locusts to become attracted to each other, aggregate, and ultimately form massive, devastating swarms.

-

Caption: Signaling pathway of locust aggregation pheromones leading to swarm behavior.

Conclusion and Future Directions

The comparison between 5-ethyl-2-methoxyphenylacetonitrile and Locustol derivatives provides a clear illustration of the divergent worlds of synthetic drug design and natural product function.

| Feature | 5-ethyl-2-methoxyphenylacetonitrile | "Locustol" Derivatives (PAN, 4VA) |

| Origin | Synthetic | Natural (Biosynthetic) |

| Core Purpose | Pharmaceutical intermediate or bioactive candidate | Interspecies chemical signaling (Pheromone) |

| Design Philosophy | Target-oriented design for human physiology | Evolutionary optimization for insect behavior |

| Primary Application | Potential drug development, fine chemical synthesis | Target for novel, green pest control strategies |

For drug development professionals, understanding the structure-activity relationships of synthetic scaffolds like 5-ethyl-2-methoxyphenylacetonitrile is paramount. The goal is to fine-tune a molecule for optimal interaction with a human protein target while minimizing off-target effects.

For agricultural scientists and ecologists, the focus is on the natural function of Locustol derivatives. Research is geared towards disrupting their biosynthesis or reception to develop environmentally benign methods of pest control that can prevent the catastrophic crop damage caused by locust swarms. [3][9] This guide has illuminated the core technical differences between these two classes of molecules, providing a framework for researchers in their respective fields to appreciate the unique chemistry, function, and potential of both synthetic and natural compounds.

References

Sources

- 1. 2-Phenylacetonitrile|For Research [benchchem.com]

- 2. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]

- 3. Decoding 4-vinylanisole biosynthesis and pivotal enzymes in locusts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Current Strategies for Studying the Natural and Synthetic Bioactive Compounds in Food by Chromatographic Separation Techniques [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling the mechanism by which microsporidian parasites prevent locust swarm behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plant‐Derived Natural Products and Their Nano Transformation: A Sustainable Option Towards Desert Locust Infestations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 5-Ethyl-2-methoxybenzene Scaffolds in Drug Discovery

The following technical guide details the applications, synthesis, and pharmacological significance of 5-ethyl-2-methoxybenzene intermediates. This analysis focuses on the specific alkyl-substituted scaffold (distinct from, though related to, ethylsulfonyl variants like Amisulpride) and its critical role in developing high-affinity dopamine antagonists, kinase inhibitors, and epigenetic modulators.

Executive Summary

The 5-ethyl-2-methoxybenzene moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the orthopramide and benzamide classes of ligands. Its structural uniqueness lies in the steric and electronic balance provided by the C5-ethyl group—a lipophilic handle that often occupies hydrophobic pockets in G-protein-coupled receptors (GPCRs), specifically Dopamine D2/D3 subtypes.

Beyond neuropharmacology, functionalized derivatives of this core—specifically 5-ethyl-2-methoxybenzene-1-sulfonyl chloride and 5-ethyl-2-methoxyaniline —have emerged as essential building blocks for Lysine Acetyltransferase (KAT) inhibitors and VEGFR kinase inhibitors , respectively. This guide explores the synthetic utility and therapeutic applications of these intermediates.

Chemical Fundamentals & Synthetic Pathways[1]

The core scaffold is typically accessed via the functionalization of 4-ethylanisole (1-ethyl-4-methoxybenzene). The electronic directing effects of the methoxy group (ortho/para director) and the ethyl group (weakly activating, ortho/para) facilitate regioselective substitution.

Key Intermediates

-

5-Ethyl-2-methoxybenzoic acid: The primary precursor for benzamide antipsychotics (e.g., Eticlopride).

-

5-Ethyl-2-methoxybenzene-1-sulfonyl chloride: A reactive electrophile for sulfonamide synthesis (KAT inhibitors).

-

5-Ethyl-2-methoxyaniline: A nucleophile for kinase inhibitor scaffolds.

Synthetic Workflow

The following Graphviz diagram illustrates the divergent synthesis of these key intermediates from 4-ethylanisole.

Figure 1: Divergent synthetic routes from 4-ethylanisole to key drug discovery intermediates.

Application I: Neuropharmacology (Dopamine Antagonists)

The most prominent application of the 5-ethyl-2-methoxybenzene scaffold is in the synthesis of Eticlopride , a highly selective Dopamine D2/D3 receptor antagonist.

The Pharmacophore

In substituted benzamides (orthopramides), the ortho-methoxy group is critical for establishing an intramolecular hydrogen bond with the amide proton. This locks the molecule into a planar conformation required for receptor binding.

-

Role of C5-Ethyl: The ethyl group at position 5 occupies a specific hydrophobic sub-pocket in the D2 receptor. Unlike the C5-chloro group in Raclopride or the C5-sulfonamide in Sulpiride, the C5-ethyl group in Eticlopride confers unique lipophilicity and high affinity (Ki ~0.1 nM).

Case Study: Eticlopride Synthesis

Target: 3-chloro-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide. Note: While Eticlopride is often classified as a salicylate (2-hydroxy), the precursor logic remains rooted in the 2,6-disubstituted pattern derived from the ethyl-methoxy core.

Mechanism of Action: Eticlopride functions as a radioligand (in its [11C] or [18F] forms) for PET imaging, allowing researchers to map dopamine receptor density in vivo. The 5-ethyl group is stable and provides the necessary bulk to prevent rapid dissociation from the receptor.

Application II: Epigenetics (KAT Inhibitors)

Recent high-throughput screening campaigns have identified sulfonamides derived from 5-ethyl-2-methoxybenzene-1-sulfonyl chloride as potent inhibitors of Lysine Acetyltransferases (KATs), specifically the MYST family (e.g., MOZ, TIP60).

Mechanistic Insight

KATs regulate gene expression by acetylating histone tails. Dysregulation of KATs is linked to Acute Myeloid Leukemia (AML).

-

The Intermediate: 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride (CAS: 88040-88-4).

-

Reaction: This sulfonyl chloride is coupled with various amines (e.g., 5-chlorobenzo[d]isoxazol-3-amine) to form the active sulfonamide inhibitor.

-

SAR: The 2-methoxy group likely acts as a hydrogen bond acceptor within the enzyme active site, while the 5-ethyl group fills a hydrophobic channel, improving potency over the methyl analog.

Experimental Protocols

Protocol A: Synthesis of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride

This protocol describes the chlorosulfonation of 4-ethylanisole, a standard procedure for generating the electrophilic intermediate.

Materials:

-

4-Ethylanisole (1-ethyl-4-methoxybenzene)

-

Chlorosulfonic acid (ClSO3H)

-

Dichloromethane (DCM)

-

Ice/Water bath

Methodology:

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-ethylanisole (10.0 g, 73.4 mmol) and DCM (50 mL). Cool to 0°C under N2 atmosphere.

-

Addition: Add chlorosulfonic acid (25.6 g, 220 mmol, 3.0 eq) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature and stir for 2 hours. Monitor by TLC (hexane/EtOAc 8:2) for disappearance of starting material.

-

Quenching: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Result: The product, 5-ethyl-2-methoxybenzene-1-sulfonyl chloride, is obtained as an off-white solid or viscous oil. Yield is typically 85-90%.

Validation:

-

1H NMR (CDCl3): Look for the diagnostic aromatic protons (singlets or meta-coupled doublets depending on substitution pattern) and the ethyl group signals (quartet ~2.7 ppm, triplet ~1.2 ppm).

Protocol B: Coupling to form KAT Inhibitor Scaffold

Reaction: Sulfonylation of an amine.

-

Dissolve the amine (1.0 eq) in Pyridine (0.5 M).

-

Add 5-ethyl-2-methoxybenzene-1-sulfonyl chloride (1.2 eq).

-

Microwave irradiation at 110°C for 2 hours (or reflux overnight).

-

Quench with 1M KOH to hydrolyze any bis-sulfonylated byproducts.

-

Isolate via precipitation or flash chromatography.

Comparative Data: Substituent Effects

The following table highlights why the 5-ethyl group is preferred over other alkyls in specific drug discovery campaigns (data generalized from SAR studies of benzamides).

| Substituent (C5) | Lipophilicity (LogP contribution) | Steric Bulk (MR) | D2 Receptor Affinity (Relative) | Metabolic Stability |

| -H | 0.00 | 1.03 | Low | High |

| -Cl (Raclopride) | 0.71 | 6.03 | High | High |

| -Ethyl (Eticlopride) | 1.02 | 10.3 | Very High | Moderate |

| -Ethylsulfonyl (Amisulpride) | -0.02 | 16.5 | Moderate/High | High |

Note: The "Ethyl" group offers a pure hydrophobic interaction, whereas the "Ethylsulfonyl" group (found in Amisulpride) introduces polarity and hydrogen bonding capability, altering the binding mode.

References

-

Eticlopride Pharmacology & Structure: National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 57267, Eticlopride."[1] [Link]

- European Patent Office.

-

Dopamine D3 Receptor Ligands: Journal of Medicinal Chemistry. "Investigation of Novel Primary and Secondary Pharmacophores... of Highly Selective Dopamine D3 Receptor Antagonists."[2] [Link]

Sources

Solubility Profile & Process Optimization: 2-(5-Ethyl-2-methoxyphenyl)acetonitrile

The following technical guide details the solubility profile and characterization strategy for 2-(5-Ethyl-2-methoxyphenyl)acetonitrile , a critical intermediate in the synthesis of the NSAID Etodolac.

CAS Number: 6328-52-5 Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol Role: Key intermediate in the synthesis of Etodolac (CAS 41340-25-4).

Executive Summary & Physicochemical Context

The solubility profile of This compound is the governing factor in the yield and purity of the Etodolac manufacturing process. Unlike the final API, whose solubility is extensively mapped in literature, this intermediate requires a targeted understanding of solid-liquid equilibrium (SLE) to optimize alkylation and subsequent hydrolysis steps.

This guide provides a technical framework for the solubility behavior of this lipophilic nitrile, derived from structural analysis and validated thermodynamic models used for its structural analogs (e.g., 2-methoxyphenylacetonitrile).

Structural Drivers of Solubility

-

Lipophilic Domain: The 5-ethyl and phenyl ring moieties contribute significant non-polar character, driving high solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).

-

Polar Domain: The nitrile (-CN) and methoxy (-OCH₃) groups act as weak hydrogen bond acceptors but lack hydrogen bond donors. This results in:

-

Low Aqueous Solubility: Practically insoluble in water.

-

High Solubility in Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl Acetate.

-

Temperature-Dependent Solubility in Alcohols: Methanol and Ethanol serve as ideal crystallization solvents due to the steep solubility-temperature gradient.

-

Experimental Determination Protocol

Protocol A: Static Equilibrium (Gravimetric)

This method is the "Gold Standard" for generating thermodynamic data (

-

Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Methanol, Toluene) in a jacketed equilibrium cell.

-

Equilibration: Agitate at 150 rpm for 24–48 hours at the target temperature (

K). -

Sampling: Stop agitation and allow phase separation for 2 hours.

-

Filtration: Withdraw the supernatant using a syringe filter (0.22 µm, PTFE for organics).

-

Quantification: Evaporate solvent under vacuum and weigh the residue (Gravimetric) or analyze via HPLC (Chromatographic).

-

Validation: Repeat at

K intervals (e.g., 278.15 K to 323.15 K).

Protocol B: Dynamic Laser Monitoring (Polythermal)

Ideal for rapid metastable zone width (MSZW) determination.

-

Setup: Place a mixture of known composition (

) in a reactor. -

Ramp: Heat at 1 K/min until the laser transmittance reaches 100% (Dissolution Temperature,

). -

Cool: Cool at 1 K/min until transmittance drops (Nucleation Temperature,

).

Solubility Data & Solvent Selection Guide

While specific mole-fraction data for CAS 6328-52-5 is often proprietary, the following profile is derived from the behavior of the Etodolac scaffold and homologous nitriles.

Predicted Solubility Hierarchy (at 298.15 K)

| Solvent Class | Representative Solvent | Solubility Prediction | Process Utility |

| Aromatic | Toluene | Very High | Reaction solvent; poor for crystallization. |

| Esters | Ethyl Acetate | High | Good for extraction; moderate for crystallization. |

| Chlorinated | Dichloromethane (DCM) | Very High | High solvency; avoid due to environmental concerns. |

| Alcohols | Ethanol / Isopropanol | Moderate (T-dependent) | Ideal for Crystallization. High slope ( |

| Ketones | Acetone | High | Risk of oiling out; use as co-solvent. |

| Aqueous | Water | Insoluble | Anti-solvent for precipitation. |

Thermodynamic Modeling

To correlate experimental data, the Modified Apelblat Equation is the industry standard for this class of compounds:

Where:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression.

For process engineering, the van't Hoff equation determines the enthalpy of dissolution (

Note: The dissolution of this nitrile in alcohols is typically endothermic (

Visualizing the Process Workflow

The following diagram illustrates the critical decision pathways for solvent selection based on the solubility profile.

Caption: Decision matrix for solvent selection based on solubility thermodynamics.

Process Implications for Etodolac Synthesis

-

Purification via Crystallization:

-

Recommended Solvent: Isopropanol (IPA) or Ethanol .

-

Rationale: These solvents likely exhibit a "positive deviation" from ideality, meaning the solubility curve is steep. This allows for high recovery yields upon cooling from 60°C to 5°C.

-

-

Reaction Solvent:

-

Recommended: Toluene .

-

Rationale: The high solubility ensures the nitrile remains in solution during the cyanation of the chloromethyl precursor, preventing occlusion of unreacted starting material.

-

-

Phase Splitting:

-

Since the nitrile is insoluble in water, an Ethyl Acetate / Water biphasic system is effective for washing out inorganic salts (e.g., NaCN residues) after the cyanation step.

-

References

-

Li, R., et al. (2020).[1] "Solubility, Hansen solubility parameter and thermodynamic properties of etodolac in twelve organic pure solvents at different temperatures." Journal of Chemical Thermodynamics, 142, 105981.[1] Link[1]

- Context: Establishes the thermodynamic baseline for the Etodolac scaffold, applicable to its precursors.

-

Sobechko, I., et al. (2019). "Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents." Chemistry & Chemical Technology. Link

- Context: Provides comparative solubility data for similar lipophilic aromatic acids and intermedi

-

Cayman Chemical. (2022). "Product Information: Etodolac." Link

- Context: Confirms solubility limits in Ethanol, DMSO, and DMF for the rel

-

PubChem. "Compound Summary: (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2)." Link

- Context: Structural analog data used for predictive modeling of the 5-ethyl deriv

Sources

2-(5-Ethyl-2-methoxyphenyl)acetonitrile: Safety, Hazards, and Handling in Pharmaceutical Synthesis

[1]

Executive Summary & Chemical Context

This compound is a specialized arylacetonitrile derivative used primarily as a building block in medicinal chemistry.[1] It serves as a precursor to 5-ethyl-2-methoxyphenylacetic acid (via hydrolysis) and 2-(5-ethyl-2-methoxyphenyl)ethanamine (via reduction), both of which are "privileged scaffolds" in the development of dopamine and serotonin receptor modulators.[1]

Unlike simple solvents, this compound possesses latent toxicity driven by its nitrile moiety, which can liberate cyanide upon metabolic activation.[1] This guide synthesizes its physical hazards with its toxicological mechanism to provide a self-validating safety protocol.

Chemical Identity Table

| Property | Data |

| CAS Number | 6328-52-5 |

| IUPAC Name | This compound |

| Synonyms | (5-ethyl-2-methoxyphenyl)acetonitrile; 5-Ethyl-2-methoxybenzyl cyanide |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Physical State | Liquid (typically) or low-melting solid |

| Solubility | Insoluble in water; soluble in DCM, EtOAc, Methanol |

Hazard Identification (GHS Classification)

Note: While specific experimental toxicity data for this exact CAS is proprietary, its structural homology to (2-methoxyphenyl)acetonitrile and benzyl cyanide mandates a conservative classification based on Structure-Activity Relationships (SAR).[1]

GHS Label Elements

Signal Word: DANGER Pictograms:

Hazard Statements (H-Codes)

| Code | Hazard Statement | Severity |

| H301 | Toxic if swallowed.[1] | Critical |

| H311 | Toxic in contact with skin.[1] | Critical |

| H331 | Toxic if inhaled.[1] | Critical |

| H315 | Causes skin irritation.[1] | Moderate |

| H319 | Causes serious eye irritation.[1] | Moderate |

| H335 | May cause respiratory irritation.[1] | Moderate |

Toxicological Mechanisms: The "Why" Behind the Hazard

To understand the risk, one must understand the metabolic fate of arylacetonitriles.[1] The primary danger is not just the parent molecule, but its bioactivation into cyanide.[1]

Mechanism of Action: Oxidative Cyanide Liberation

Upon ingestion or inhalation, the lipophilic nature of the ethyl and methoxy groups facilitates rapid absorption.[1] The compound is then metabolized by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) in the liver.

-

Alpha-Hydroxylation: CYP450 inserts an oxygen at the benzylic position (alpha to the nitrile).[1]

-

Cyanohydrin Formation: This unstable intermediate spontaneously collapses.[1]

-

Cyanide Release: The collapse releases the corresponding benzaldehyde and Hydrogen Cyanide (HCN) , which inhibits cytochrome c oxidase, halting cellular respiration.[1]

Figure 1: Metabolic activation pathway of arylacetonitriles leading to cyanide liberation.[1]

Risk Management & Handling Protocols

This protocol uses a Barrier-Deactivation-Monitoring strategy.

A. Engineering Controls[1]

-

Primary Containment: All handling must occur within a certified Chemical Fume Hood (face velocity > 100 fpm).[1]

-

Secondary Containment: Use spill trays for all liquid transfers to prevent bench contamination.[1]

-

Atmosphere: inert gas (Nitrogen/Argon) blanket is recommended during heating to prevent oxidative degradation and potential HCN off-gassing.[1]

B. Personal Protective Equipment (PPE) Matrix

| Zone | Required PPE | Rationale |

| Ocular | Chemical Splash Goggles | Prevent absorption via mucous membranes.[1] |

| Dermal (Hand) | Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield (Laminate) or thick Nitrile (8 mil) | Standard nitrile is permeable to benzyl cyanides over time.[1] Laminate offers >4hr breakthrough.[1] |

| Respiratory | NIOSH-approved respirator with OV/AG (Organic Vapor/Acid Gas) cartridges | Required only if working outside a hood (Emergency only).[1] |

| Body | Lab coat + Chemical-resistant apron | Protects torso from splashes.[1] |

C. Deactivation Protocol (The "Bleach Method")

Cyanides and organic nitriles can be oxidatively deactivated.[1]

Emergency Response

Every user must verify the location of the Cyanide Antidote Kit before starting work.[1]

First Aid Decision Tree

Figure 2: Emergency response workflow for nitrile exposure.

Spill Management

-

Evacuate: Clear the area immediately.

-

PPE: Don full PPE including respiratory protection (SCBA preferred for large spills).[1]

-

Absorb: Use vermiculite or dry sand.[1] Do NOT use acidic absorbents (risk of HCN generation).[1]

-

Deactivate: Treat the absorbed material with bleach solution as described above.[1]

References

-

Sigma-Aldrich. (n.d.).[1] this compound Product Page & SDS. Retrieved from [1]

-

PubChem. (2024).[1] Compound Summary for (2-Methoxyphenyl)acetonitrile (Structural Analog). National Library of Medicine.[1] Retrieved from [1]

-

European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Benzyl cyanide derivatives. Retrieved from [1]

-

Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. (Context on metabolic stability and toxicity). Retrieved from

Strategic Functionalization of 5-Ethyl-Substituted Anisole Derivatives

The following technical guide details the strategic synthesis, functionalization, and application of 5-ethyl-substituted anisole derivatives , with a specific focus on the 2-halo-5-ethylanisole scaffold. This structure serves as a critical "meta-substituted" building block in the development of estrogen receptor modulators and GLP-1 agonists.

Executive Summary: The "Meta" Advantage

In medicinal chemistry, the 3-ethylanisole (m-ethylanisole) scaffold is a deceptive simple structure. While the ethyl group provides lipophilic bulk, the methoxy group offers a handle for hydrogen bonding and metabolic stability. The true value of this scaffold emerges when it is functionalized to create 2-substituted-5-ethylanisole derivatives.

These intermediates are geometrically unique: they place a reactive handle (halogen, boronic acid) ortho to the directing methoxy group but meta to the ethyl tail. This 1,2,5-substitution pattern is difficult to access via classical Electrophilic Aromatic Substitution (EAS) due to the competing directing effects of the methoxy and ethyl groups.

This guide provides a high-fidelity workflow for accessing this chemical space using Directed Ortho Metalation (DoM) , ensuring regiochemical purity where classical methods fail.

Chemical Causality: Why Classical Synthesis Fails

To understand the necessity of the DoM protocol, one must analyze the failure modes of classical bromination.

The Regioselectivity Paradox

When subjecting 3-ethylanisole to standard bromination (NBS or

-

Methoxy Influence (Strong): Directs ortho (C2, C6) and para (C4).

-

Ethyl Influence (Weak): Directs ortho (C2, C4) and para (C6).

-

Steric Reality:

-

C2: Flanked by OMe and Et. Highly crowded. (Disfavored).

-

C4: Para to OMe, Ortho to Et. Activated by both. (Favored by EAS).

-

C6: Ortho to OMe, Para to Et. Activated by both. (Secondary product).

-

Result: Classical bromination predominantly yields 4-bromo-3-ethylanisole (the para isomer). To access the 5-ethyl isomer (chemically 2-bromo-5-ethylanisole ), we must invert this selectivity.

The Solution: Directed Ortho Metalation (DoM)

By utilizing

-

C2 vs. C6 Selectivity: While C2 is electronically activated, it is sterically blocked by the ethyl group. Therefore, lithiation occurs almost exclusively at C6 .

-

Quench: Trapping the C6-lithio species with an electrophile yields the desired 2-substituted-5-ethylanisole .

Visualization: Regiocontrol Logic

The following diagram illustrates the divergent pathways between Classical EAS and the DoM approach.

Caption: Divergent synthesis pathways. DoM provides the only reliable route to the 5-ethyl scaffold.

Experimental Protocol: Synthesis of 2-Bromo-5-ethylanisole

Objective: Synthesize 2-bromo-5-ethylanisole with >95% regioselectivity. Scale: 50 mmol input.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role |

| 3-Ethylanisole | 1.0 | Substrate |

| 1.1 | Lithiating Agent | |

| TMEDA (Tetramethylethylenediamine) | 1.1 | De-aggregating Ligand |

| 1,2-Dibromo-1,1,2,2-tetrafluoroethane | 1.2 | Bromine Source (High Yield) |

| THF (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Methodology

-

System Prep: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Charge with anhydrous THF (100 mL).

-

Complexation: Add TMEDA (1.1 equiv) followed by 3-ethylanisole (6.8 g, 50 mmol). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi (22 mL, 55 mmol) dropwise over 20 minutes.-

Checkpoint: Maintain internal temperature below -70°C to prevent benzylic deprotonation of the ethyl group.

-

Observation: Solution typically turns a bright yellow/orange, indicating formation of the aryllithium species.

-

Aging: Stir at -78°C for 1 hour to ensure complete lithiation at C6.

-

-

Electrophile Quench: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (or

) (60 mmol) dissolved in THF dropwise.-

Note: This reagent is preferred over elemental bromine to avoid oxidative side reactions.

-

-

Workup: Allow to warm to RT. Quench with saturated

. Extract with EtOAc (3x). Wash organic layer with brine, dry over -

Purification: The crude oil is purified via vacuum distillation (bp ~110°C @ 10 mmHg) or silica flash chromatography (Hexanes:EtOAc 95:5).

Expected Yield: 82-88% isolated yield. Data Validation:

-

1H NMR (CDCl3): Look for the diagnostic 1,2,4-substitution pattern.

- 3.85 (s, 3H, OMe)

- 6.70 (dd, 1H, Ar-H, para to Br)

- 6.75 (d, 1H, Ar-H, ortho to Et)

- 7.40 (d, 1H, Ar-H, ortho to Br) — The downfield shift confirms ortho-bromination.

Downstream Application: Suzuki-Miyaura Coupling

The 2-bromo-5-ethylanisole intermediate is a prime candidate for cross-coupling to generate biaryl scaffolds common in GLP-1 modulators.

Protocol Summary:

-

Catalyst:

(3 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1)

-

Temperature: 90°C, 4 hours.

This system tolerates the steric bulk of the ortho-methoxy group while preserving the ethyl chain.

Workflow Visualization

The following diagram details the operational flow for the synthesis and validation.

Caption: Operational workflow for the DoM synthesis of 2-bromo-5-ethylanisole.

Comparative Data Analysis

The table below highlights the efficiency of the DoM protocol versus classical methods for this specific isomer.

| Method | Reagents | Major Product | Regioselectivity (5-Et : 3-Et) | Yield |

| Classical EAS | 4-Bromo-3-ethylanisole | < 5 : 95 | 75% | |

| Fe-Catalysis | 4-Bromo-3-ethylanisole | < 10 : 90 | 60% | |

| DoM (Recommended) | 2-Bromo-5-ethylanisole | > 98 : 2 | 85% |

References

-

Directed Ortho Metalation of Anisole Derivatives Source: National Institutes of Health (PMC) Context: Detailed mechanistic study on the regioselectivity of lithiation in 3-substituted anisoles, confirming C6 preference. URL:[Link]

-

Synthesis of Estrogen Analogues via 3-Ethylanisole Source: Thieme Connect (Synthesis Journal) Context: Utilization of 3-ethylanisole as a starting material for structurally simplified estrogen analogues. URL:[Link]

- Source: Google Patents (US7534763B2)

Sources

- 1. US7534763B2 - Sustained release GLP-1 receptor modulators - Google Patents [patents.google.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Is 2-(5-Ethyl-2-methoxyphenyl)acetonitrile a controlled substance?

An In-depth Technical Guide to the Regulatory Status of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile

Executive Summary

This guide provides a comprehensive analysis of the regulatory and legal status of the chemical compound This compound . Through a detailed examination of its chemical structure, relationship to known controlled substances and precursors, and a review of major international and national drug control frameworks, this document concludes that while this compound is not explicitly listed as a controlled substance or a precursor chemical in major jurisdictions, its structural characteristics warrant significant legal and regulatory scrutiny. Its status may be subject to interpretation under analogue legislation, such as the United States Federal Analogue Act, due to its structural similarity to precursors of psychoactive substances. This guide recommends a cautious approach, involving thorough risk assessment and potential consultation with regulatory authorities prior to synthesis, handling, or distribution.

Chemical Identity and Properties

To initiate a regulatory assessment, the precise identity of the molecule must be established.

IUPAC Name: this compound Molecular Formula: C₁₁H₁₃NO

The structure consists of a phenylacetonitrile core. The phenyl ring is substituted at the C2 position with a methoxy group (-OCH₃) and at the C5 position with an ethyl group (-CH₂CH₃). As of this analysis, a specific CAS (Chemical Abstracts Service) number for this exact compound is not readily found in public chemical databases, suggesting it is a novel or uncommon chemical.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Weight | 175.23 g/mol | Calculated |

| Monoisotopic Mass | 175.099714 Da | Calculated |

| Topological Polar Surface Area | 33.01 Ų | Predicted |

| LogP (Predicted) | 2.8 - 3.2 | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

Note: Properties are predicted using computational models due to the absence of published experimental data.

Regulatory Assessment Workflow

Determining the controlled status of a chemical is a multi-step process that goes beyond checking lists of banned substances. The following workflow illustrates the logical steps required for a comprehensive evaluation, particularly within the United States and similarly regulated environments.

Caption: Workflow for determining the controlled status of a chemical compound.

Direct Listing Analysis: Is the Compound Explicitly Controlled?

A thorough review of primary legal and regulatory sources confirms that This compound is not explicitly named in the following key lists:

-

United States DEA Schedules of Controlled Substances: The compound is not listed in Schedules I through V of the Controlled Substances Act as detailed in Title 21 CFR Part 1308.[1][2]

-

United States DEA List of Regulated Chemicals: It is not designated as a List I or List II chemical under Title 21 CFR Part 1310, which governs precursor chemicals.[3][4]

-

International Conventions: The substance is not included in the tables of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988.[5]

-

European Union Regulations: The compound is not listed in the categories of scheduled drug precursors within the EU.[6][7]

This absence of direct listing means that, on its face, the compound is not subject to the stringent controls applied to substances like cocaine, amphetamine, or their immediate, well-known precursors. However, this is not the final step in the analysis.

Precursor and Analogue Potential: A Structural Deep Dive

The primary regulatory concern for a novel, unlisted chemical stems from its potential use in illicit synthesis (as a precursor) or its structural and pharmacological similarity to a controlled substance (as an analogue).

Relationship to Controlled Precursors

The core of the target molecule is phenylacetonitrile , also known as benzyl cyanide. Benzyl cyanide is a well-known and highly regulated chemical.

-

Regulatory Status of Benzyl Cyanide: It is a List I chemical in the United States[3] and is listed in Table I of the 1988 UN Convention because it is a primary precursor for the synthesis of phenylacetone (P2P), which is itself a precursor to amphetamine and methamphetamine.[5]

Our target molecule, this compound, is a substituted derivative of this controlled precursor. While the substitutions on the phenyl ring differentiate it from benzyl cyanide, they do not necessarily render it inert for illicit synthesis. Clandestine chemists often seek out unregulated derivatives of known precursors to circumvent controls.

Table 2: Structural Comparison to Controlled Phenylacetonitrile Precursors

| Compound | Structure | Regulatory Status | Potential Illicit Use |

| Benzyl Cyanide | Phenyl ring + Acetonitrile | DEA List I[3], UN Table I | Synthesis of Phenylacetone (P2P) |

| APAAN (alpha-Phenylacetoacetonitrile) | Phenyl ring + Acetonitrile + Acetyl group | DEA List I[4], UN Table I | Direct precursor to P2P |

| This compound | Phenyl ring + Acetonitrile + Methoxy & Ethyl groups | Not Listed | Potential precursor to substituted P2P and subsequent substituted amphetamines |

Relationship to Controlled Substance Analogues

The U.S. Federal Analogue Act (21 U.S.C. § 802(32)(A)) defines a "controlled substance analogue" as a substance intended for human consumption that has a chemical structure substantially similar to a Schedule I or II controlled substance.[2][8] The substitution pattern on the phenyl ring of our target molecule is critical here.

The 2-methoxy-5-ethyl substitution pattern bears a resemblance to the 2,5-dimethoxy pattern found in the "2C" family of psychedelic phenethylamines, which are Schedule I controlled substances.

Caption: Potential synthetic pathway from the target compound to a hypothetical phenethylamine analogue.

Causality of Concern:

-

Synthesis Pathway: The nitrile group (-CN) in the target molecule can be readily reduced to a primary amine (-CH₂NH₂) to form a phenethylamine backbone.

-

Resulting Structure: This reduction would yield 2-(5-Ethyl-2-methoxyphenyl)ethanamine , a novel phenethylamine.

-

Structural Similarity: This resulting molecule is structurally similar to known hallucinogenic phenethylamines, such as the 2C-x series. The ethyl group at the C5 position is a common modification in designer drugs, often used to alter potency or circumvent existing laws.

Given this plausible pathway to a novel psychoactive substance that is structurally similar to a Schedule I drug, federal authorities could consider this compound a controlled substance analogue if it is intended for human consumption.

Conclusion and Professional Recommendations

1. Explicit Status: this compound is not an explicitly scheduled controlled substance or a listed precursor chemical in the United States, the European Union, or under the 1988 UN Convention.

2. Implicit Risk: Despite the lack of explicit listing, the compound poses a significant regulatory risk due to:

- Its identity as a substituted derivative of the DEA List I precursor, benzyl cyanide.

- Its potential as a precursor to a novel phenethylamine that could be prosecuted as a controlled substance analogue under the Federal Analogue Act.

3. Recommendations for Researchers and Industry Professionals:

- Assume Regulatory Scrutiny: Due to its chemical nature, this compound should be treated with a high degree of caution. Its synthesis, possession, and distribution may attract the attention of law enforcement and regulatory agencies, such as the DEA.

- Conduct a Risk Assessment: Before commencing any work, perform an internal risk assessment. Document the intended, legitimate scientific use of the compound, ensuring there is no intent for human consumption.

- Seek Official Determination: For any activities beyond small-scale, internal research (e.g., bulk synthesis, sale, or import/export), it is strongly advised to contact the DEA's Drug and Chemical Evaluation Section for an official determination of the compound's legal status.[2] This provides the ultimate legal clarity and protection.

- Maintain Diligent Records: All synthesis, inventory, and distribution records should be meticulously maintained, as is standard practice for handling other sensitive or regulated chemicals.[9]

References